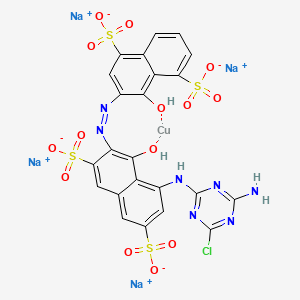
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disu lphonatocuprate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) is a complex organic compound that belongs to the class of azo dyes. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics. The presence of multiple functional groups, including amino, chloro, hydroxy, and sulpho groups, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) involves several steps:
Formation of the Triazine Ring: The initial step involves the formation of the triazine ring by reacting cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The triazine derivative is then subjected to an azo coupling reaction with naphthol derivatives.
Sulphonation: The resulting azo compound is further sulphonated to introduce sulpho groups, enhancing its solubility and dyeing properties.
Complexation with Copper: Finally, the sulphonated azo compound is complexed with copper ions to form the desired cuprate complex.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reactions are carried out in reactors equipped with temperature and pH control systems. The use of continuous flow reactors is also common to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Nucleophiles: Ammonia, primary and secondary amines, hydroxide ions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various triazine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions involving triazine derivatives.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions, particularly copper. The presence of multiple functional groups allows it to interact with various molecular targets, including enzymes and proteins. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-4-hydroxy-3-(2-sulphophenylazo)naphthalene-2,7-disulphonic acid: Similar structure but lacks the copper complexation.
2-Amino-4,6-dichloro-1,3,5-triazine: A simpler triazine derivative with different reactivity and applications.
Uniqueness
The uniqueness of 3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) lies in its complex structure, which combines the properties of triazine, azo, and sulpho groups, along with copper complexation. This combination imparts unique chemical and physical properties, making it highly valuable in various applications.
Eigenschaften
Molekularformel |
C23H12ClCuN7Na4O14S4 |
|---|---|
Molekulargewicht |
929.6 g/mol |
IUPAC-Name |
tetrasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-hydroxy-4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate;copper |
InChI |
InChI=1S/C23H16ClN7O14S4.Cu.4Na/c24-21-27-22(25)29-23(28-21)26-11-6-9(46(34,35)36)4-8-5-15(49(43,44)45)18(20(33)16(8)11)31-30-12-7-14(48(40,41)42)10-2-1-3-13(47(37,38)39)17(10)19(12)32;;;;;/h1-7,32-33H,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H3,25,26,27,28,29);;;;;/q;;4*+1/p-4 |
InChI-Schlüssel |
BZDPMNMLCLKSIT-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)N)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



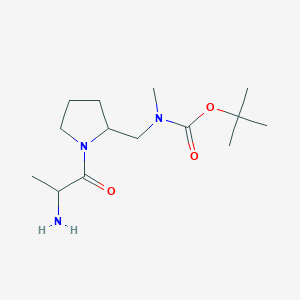
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)
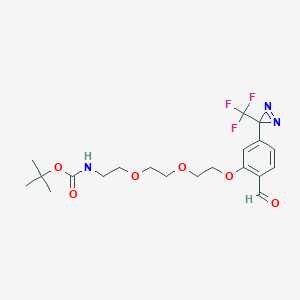
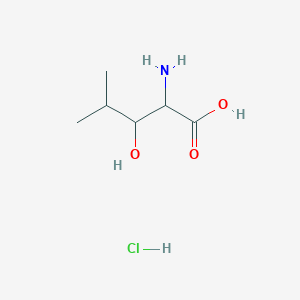
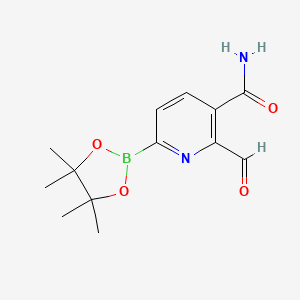
![3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B14782835.png)
![(1S,4aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14782842.png)

![(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B14782854.png)
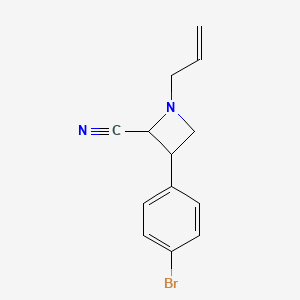
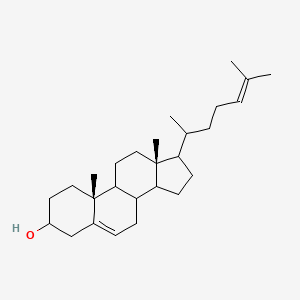
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)
